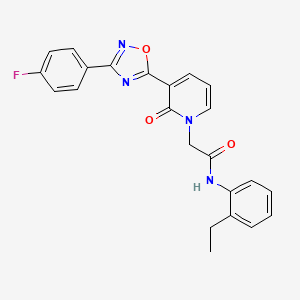

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

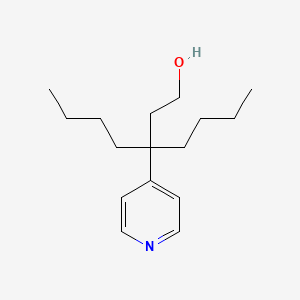

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide is a useful research compound. Its molecular formula is C16H13FN2OS and its molecular weight is 300.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Applications

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide and its derivatives exhibit promising antimicrobial activities. Research by Desai et al. (2013) synthesized 5-arylidene derivatives bearing a fluorine atom in the 4th position of the benzoyl group, showcasing significant antimicrobial efficacy against various bacterial and fungal strains. The presence of the fluorine atom was essential for enhancing the antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Antitumor Properties

Fluorinated 2-(4-aminophenyl)benzothiazoles, closely related to the compound , have shown potent cytotoxic effects in vitro against certain human breast cancer cell lines, as evidenced by research conducted by Hutchinson et al. (2001). This study found that fluorinated derivatives were particularly effective, suggesting a potential pathway for developing new antitumor therapies (Hutchinson et al., 2001).

Benzodiazepine Receptor Agonism

A study by Faizi et al. (2017) on novel 4-thiazolidinone derivatives, which share structural similarities with this compound, demonstrated considerable anticonvulsant activity. This suggests a potential application of such compounds in developing therapies targeting benzodiazepine receptors for neurological conditions (Faizi et al., 2017).

Photochemical and Photophysical Properties

Research into novel radioligands for positron emission tomography (PET) imaging, such as the study by Fujinaga et al. (2012), indicates the utility of benzothiazole derivatives in medical imaging. While not directly linked to this compound, these findings suggest potential applications in designing imaging agents for various neurological and oncological conditions (Fujinaga et al., 2012).

Nucleophilic Aroylation

The study by Suzuki et al. (2008) on N-heterocyclic carbene-catalyzed nucleophilic aroylation of fluorobenzenes, including compounds structurally related to this compound, underscores the potential of these compounds in synthetic organic chemistry. This research opens up avenues for synthesizing polysubstituted benzophenones, which have various applications in pharmaceutical and materials science (Suzuki et al., 2008).

Mécanisme D'action

Target of Action

Similar compounds with a benzothiazole core have been reported to exhibit antibacterial activities . They disrupt the GTPase activity and dynamic assembly of FtsZ, a protein essential for bacterial cell division .

Mode of Action

The compound likely interacts with its targets by binding to the active sites, thereby inhibiting their function. In the case of FtsZ, it disrupts the GTPase activity and dynamic assembly, which are crucial for bacterial cell division .

Biochemical Pathways

The inhibition of FtsZ disrupts the formation of the Z-ring, a structure necessary for bacterial cytokinesis. This leads to the inhibition of bacterial cell division, affecting the bacterial cell cycle and growth .

Pharmacokinetics

The benzothiazole core is known for its good bioavailability and metabolic stability .

Result of Action

The result of the compound’s action would be the inhibition of bacterial growth due to the disruption of cell division. This could potentially lead to bacterial cell death .

Propriétés

IUPAC Name |

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2OS/c1-10-6-8-11(9-7-10)15(20)18-16-19(2)14-12(17)4-3-5-13(14)21-16/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPFSLDTCKAHNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2411432.png)

![6-amino-5-[(dimethylamino)methyl]-1-(furan-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2411433.png)

![methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate](/img/structure/B2411438.png)

![6,7-dimethoxy-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2411444.png)

![(Z)-methyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2411445.png)